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Compound of Interest

Compound Name:
1-(5-Bromo-2-

methoxyphenyl)adamantane

Cat. No.: B139514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(5-Bromo-2-methoxyphenyl)adamantane is a bulky, lipophilic molecule incorporating a rigid

adamantane cage, a brominated aromatic ring, and a methoxy group. Its structural complexity

and potential applications in medicinal chemistry and materials science necessitate robust

analytical techniques for its characterization. Mass spectrometry (MS), particularly when

coupled with gas chromatography (GC-MS), is a powerful tool for elucidating the structure and

confirming the identity of such compounds. This guide provides an in-depth overview of the

expected mass spectrometric behavior of 1-(5-Bromo-2-methoxyphenyl)adamantane, a

proposed fragmentation pathway, and a detailed experimental protocol for its analysis.

Molecular Properties
A summary of the key molecular properties of 1-(5-Bromo-2-methoxyphenyl)adamantane is

presented in the table below.
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Property Value

Molecular Formula C₁₇H₂₁BrO

Monoisotopic Mass 320.0776 u

Average Molecular Weight 321.25 g/mol

CAS Number 104224-63-7

Predicted Electron Ionization (EI) Mass Spectrum
and Fragmentation Pathway
The electron ionization (EI) mass spectrum of 1-(5-Bromo-2-methoxyphenyl)adamantane is

predicted to be characterized by several key fragmentation pathways, driven by the structural

features of the molecule: the stable adamantane cage, the bromo-methoxyphenyl group, and

the bond connecting them.

Molecular Ion: The molecular ion peak (M⁺˙) is expected to be observed with a characteristic

isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This

will result in two peaks of nearly equal intensity at m/z 320 and 322.

Primary Fragmentation Pathways:

Loss of the Adamantyl Radical: Cleavage of the bond between the adamantane cage and

the phenyl ring is a highly probable fragmentation, leading to the formation of a stable

adamantyl cation at m/z 135. This is often a base peak in the mass spectra of 1-substituted

adamantanes.

Loss of a Methyl Radical: The methoxy group can undergo fragmentation with the loss of a

methyl radical (•CH₃) to form an ion at m/z 305/307.

Loss of Formaldehyde: A common fragmentation pathway for methoxy-substituted aromatic

compounds is the loss of a neutral formaldehyde molecule (CH₂O), which would result in an

ion at m/z 290/292.
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Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine

radical (•Br), resulting in an ion at m/z 241.

Secondary Fragmentations: The primary fragment ions can undergo further fragmentation,

leading to a series of smaller ions characteristic of the adamantane and phenyl moieties. For

instance, the adamantyl cation (m/z 135) can further fragment into smaller alkyl cations.

Predicted Major Mass Spectral Fragments
m/z (for ⁷⁹Br)

Proposed
Fragment Ion

Structure Notes

320/322 [C₁₇H₂₁BrO]⁺˙ Molecular Ion

Shows characteristic

1:1 isotopic pattern for

Bromine.

305/307 [C₁₆H₁₈BrO]⁺ [M - CH₃]⁺

Loss of a methyl

radical from the

methoxy group.

241 [C₁₇H₂₁O]⁺ [M - Br]⁺
Loss of the bromine

radical.

186/188 [C₇H₆BrO]⁺ [Br(OCH₃)C₆H₃]⁺

Cleavage of the

adamantane-phenyl

bond.

135 [C₁₀H₁₅]⁺ Adamantyl cation

Often the base peak

due to its high

stability.

Proposed Fragmentation Pathway
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[C₁₇H₂₁BrO]⁺˙
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- •C₁₀H₁₅
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Caption: Proposed EI fragmentation pathway for 1-(5-Bromo-2-methoxyphenyl)adamantane.

Experimental Protocol for GC-MS Analysis
A standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron

ionization (EI) source is well-suited for the analysis of 1-(5-Bromo-2-
methoxyphenyl)adamantane.

Sample Preparation
Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of

a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL

stock solution.

Dilution: Prepare a working solution of approximately 10 µg/mL by diluting the stock solution

with the same solvent.

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm

syringe filter before transferring it to a GC autosampler vial.
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GC-MS Instrumentation and Parameters
Parameter Recommended Setting

Gas Chromatograph

Injection Volume 1 µL

Inlet Temperature 280 °C

Injection Mode
Splitless (or split 10:1 for more concentrated

samples)

Carrier Gas Helium

Flow Rate 1.0 mL/min (constant flow)

GC Column
30 m x 0.25 mm ID, 0.25 µm film thickness, non-

polar (e.g., DB-5MS or equivalent)

Oven Program
Initial temp: 150 °C, hold for 1 minRamp: 15

°C/min to 300 °CHold: 5 min at 300 °C

Mass Spectrometer

Ionization Mode Electron Ionization (EI)

Ionization Energy 70 eV

Source Temperature 230 °C

Quadrupole Temperature 150 °C

Mass Scan Range m/z 40 - 450

Solvent Delay 3 - 5 minutes

Experimental Workflow
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Caption: Experimental workflow for the GC-MS analysis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b139514?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation
When interpreting the mass spectrum of 1-(5-Bromo-2-methoxyphenyl)adamantane, the

following key features should be considered:

Molecular Ion Isotope Pattern: The presence of a pair of peaks at m/z 320 and 322 with

nearly equal intensity is a strong indicator of a monobrominated compound.

Base Peak: The most intense peak in the spectrum (the base peak) is likely to be the

adamantyl cation at m/z 135, reflecting the stability of this fragment.

Characteristic Fragments: Look for the presence of other predicted fragments, such as those

resulting from the loss of a methyl group (m/z 305/307) or the bromine atom (m/z 241).

Absence of Peaks: The absence of certain fragments can also be informative. For example,

a very low abundance of a fragment corresponding to the loss of the entire bromo-

methoxyphenyl moiety would further support the proposed fragmentation pathway.

Conclusion
The mass spectrometry analysis of 1-(5-Bromo-2-methoxyphenyl)adamantane is expected

to yield a characteristic spectrum defined by the facile formation of the adamantyl cation and

the distinct isotopic signature of the bromine atom. The proposed fragmentation pathway and

experimental protocol in this guide provide a solid foundation for researchers to successfully

identify and characterize this and similar adamantane derivatives. Careful data interpretation,

with attention to the key features outlined, will enable confident structural elucidation.

To cite this document: BenchChem. [Mass Spectrometry Analysis of 1-(5-Bromo-2-
methoxyphenyl)adamantane: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b139514#mass-spectrometry-analysis-of-
1-5-bromo-2-methoxyphenyl-adamantane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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